Cas no 1242269-54-0 (Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate)

Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-acetamido-2-methoxy-5-nitrobenzoate
- Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate
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- Inchi: 1S/C12H14N2O6/c1-4-20-12(16)8-5-10(14(17)18)9(13-7(2)15)6-11(8)19-3/h5-6H,4H2,1-3H3,(H,13,15)
- InChI Key: FUWDOFFTTDWWPN-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(=C(C=C1C(=O)OCC)[N+](=O)[O-])NC(C)=O
Computed Properties
- Exact Mass: 282.08518617 g/mol
- Monoisotopic Mass: 282.08518617 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 110
- Molecular Weight: 282.25
Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019097975-1g |
Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate |
1242269-54-0 | 97% | 1g |
$745.56 | 2023-09-03 |
Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate
Comprehensive Overview of Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate (CAS No. 1242269-54-0)
Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate (CAS No. 1242269-54-0) is a specialized organic compound widely utilized in pharmaceutical research, agrochemical development, and advanced material synthesis. Its unique molecular structure, featuring an acetamido group, a methoxy substituent, and a nitro functionality, makes it a versatile intermediate for designing bioactive molecules. Researchers and industries are increasingly exploring its potential due to its role in modulating biological activity and enhancing chemical reactivity.
In recent years, the demand for nitroaromatic derivatives like Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate has surged, driven by their applications in drug discovery and functional material design. A trending topic in scientific forums is how such compounds contribute to the development of targeted therapies and sustainable agrochemicals. Users frequently search for terms like "nitrobenzoate applications," "methoxy-substituted benzoates," and "CAS 1242269-54-0 suppliers," reflecting growing interest in its commercial and research viability.
The synthesis of Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate involves multi-step organic reactions, including esterification, nitration, and amidation. Its ethyl ester group enhances solubility, while the nitro and methoxy groups influence electronic properties, making it valuable for structure-activity relationship (SAR) studies. Laboratories often employ this compound to optimize bioavailability and metabolic stability in lead molecules, aligning with the pharmaceutical industry's focus on precision medicine.
From an SEO perspective, integrating keywords such as "buy Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate" or "1242269-54-0 technical data" can improve visibility for suppliers and researchers. Additionally, addressing common queries like "how to store nitroaromatic compounds" or "safety protocols for handling benzoates" enhances the article's practicality. The compound's stability under controlled conditions and compatibility with common solvents like DMSO and ethanol are frequently discussed in peer-reviewed journals.
Innovations in green chemistry have also spotlighted Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate as a candidate for eco-friendly synthesis routes. Researchers are exploring catalytic methods to reduce waste and energy consumption during its production, resonating with global sustainability goals. This aligns with searches for "environmentally benign nitro compounds" and "green synthesis of benzoates," highlighting its relevance in contemporary chemistry.
In conclusion, Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate (CAS No. 1242269-54-0) exemplifies the intersection of synthetic utility and industrial applicability. Its role in advancing pharmaceutical intermediates and material science underscores its importance, while evolving research trends ensure its continued prominence in scientific discourse.
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